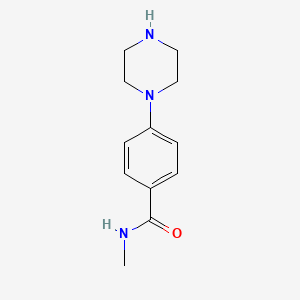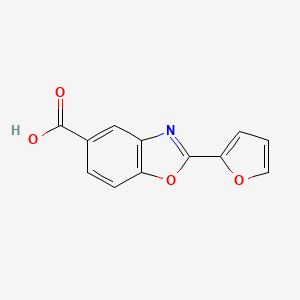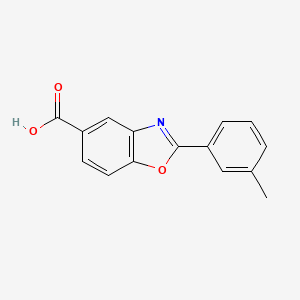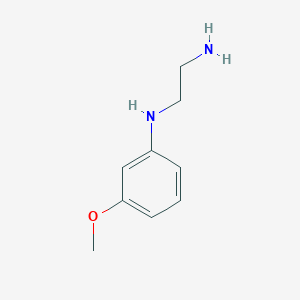![molecular formula C15H21NO3 B7843093 2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid](/img/structure/B7843093.png)
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an amido group attached to a dimethylpropanamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid typically involves the reaction of 3,5-dimethylphenylamine with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 3,5-Dimethylphenylacetic acid
- N-(3,5-Dimethylphenyl)acetamide
Uniqueness
2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[N-(2,2-dimethylpropanoyl)-3,5-dimethylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-6-11(2)8-12(7-10)16(9-13(17)18)14(19)15(3,4)5/h6-8H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYKYYVZQRCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine](/img/structure/B7843014.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B7843028.png)

![3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7843046.png)
![3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7843051.png)




![2-[3-(N,2,2-trimethylpropanamido)phenyl]aceticacid](/img/structure/B7843079.png)
![3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid](/img/structure/B7843085.png)
![(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid](/img/structure/B7843087.png)


